1,4-Dichloro-7-fluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-7-fluoroisoquinoline: is a heterocyclic aromatic compound that belongs to the class of isoquinolines. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system. The presence of chlorine and fluorine atoms in the structure of this compound imparts unique chemical and physical properties, making it an important compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-7-fluoroisoquinoline can be synthesized through several synthetic routes. One common method involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring. This can be achieved through halogenation reactions using reagents such as chlorine gas and fluorine gas under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes that include the cyclization of precursors bearing pre-fluorinated and pre-chlorinated benzene rings. These processes are optimized for high yield and purity, and may involve the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichloro-7-fluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine or fluorine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
1,4-Dichloro-7-fluoroisoquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-7-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
1,4-Dichloroisoquinoline: Similar in structure but lacks the fluorine atom.
7-Fluoroisoquinoline: Similar in structure but lacks the chlorine atoms.
1,4-Dichloro-7-methylisoquinoline: Similar in structure but has a methyl group instead of a fluorine atom.
Uniqueness: 1,4-Dichloro-7-fluoroisoquinoline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties.
Biological Activity
1,4-Dichloro-7-fluoroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
This compound (CAS Number: 1402004-82-3) is characterized by the following chemical structure:
- Molecular Formula : C_9H_5Cl_2F_N
- Molecular Weight : 217.05 g/mol
- Melting Point : Not specified in the sources but relevant for stability studies.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Klebsiella pneumoniae | 64 µg/mL |
Candida albicans | 32 µg/mL |
These results suggest that the compound has moderate activity against certain pathogens, indicating its potential as a lead compound for further development in antimicrobial therapy .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its mechanism of action and efficacy against different cancer cell lines.
This compound has been shown to inhibit cyclin D1 expression and induce cyclin-dependent kinase inhibitors such as p21 Waf1/Cip1. These effects contribute to the blockade of cell proliferation in colorectal cancer cells . The compound targets specific pathways involved in cancer cell survival and proliferation, making it a candidate for further investigation in oncology.
Table 2: Inhibition of Cancer Cell Lines by this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
LS174T (Colorectal) | 5.0 | Cyclin D1 inhibition |
HT-29 | 6.5 | Induction of p21 Waf1/Cip1 |
Caco2 | 7.0 | Inhibition of MAT2A |
The IC50 values indicate that the compound is effective at low concentrations, suggesting a strong potential for therapeutic application .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Antimicrobial Properties : A recent study tested various derivatives of isoquinoline compounds against multiple bacterial strains. The results showed that derivatives including this compound had significant activity against S. aureus and other pathogens .
- Anticancer Study : Research conducted on colorectal cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis markers . This highlights the compound's potential as an anticancer agent.
- Mechanistic Insights : Further investigations revealed that the compound affects metabolic pathways critical for cancer cell growth by inhibiting MAT2A, which is essential for methylation processes within cells .
Properties
IUPAC Name |
1,4-dichloro-7-fluoroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-8-4-13-9(11)7-3-5(12)1-2-6(7)8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQMPLFHBMTYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.